molecular formula C₂₈H₂₇D₁₀ClO₇ B1151785 Beclomethasone Dipropionate-d10

Beclomethasone Dipropionate-d10

Cat. No.: B1151785
M. Wt: 531.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Beclomethasone Dipropionate-d10 is a deuterated form of Beclomethasone Dipropionate, a synthetic corticosteroid used primarily for its anti-inflammatory and immunosuppressive properties. It is commonly used in the treatment of various inflammatory conditions such as asthma, allergic rhinitis, and dermatoses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Beclomethasone Dipropionate-d10 involves the incorporation of deuterium atoms into the Beclomethasone Dipropionate molecule. This can be achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions for this compound are not widely documented, but they generally follow the principles of deuterium exchange reactions .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale deuterium exchange processes, utilizing deuterated reagents and solvents to achieve the desired isotopic labeling. The process would be optimized for yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Beclomethasone Dipropionate-d10, like its non-deuterated counterpart, undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathways .

Major Products Formed

The major products formed from these reactions include active metabolites such as Beclomethasone 17-monopropionate and Beclomethasone 21-monopropionate, which are responsible for the compound’s pharmacological effects .

Scientific Research Applications

Beclomethasone Dipropionate-d10 has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry to study the behavior of deuterated compounds.

    Biology: Investigated for its effects on cellular processes and inflammation pathways.

    Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of corticosteroids.

    Industry: Employed in the development of new formulations and drug delivery systems

Mechanism of Action

Beclomethasone Dipropionate-d10 exerts its effects by binding to glucocorticoid receptors in the cytoplasm, leading to the activation of anti-inflammatory genes and suppression of pro-inflammatory cytokines. The active metabolite, Beclomethasone 17-monopropionate, plays a crucial role in mediating these effects by interacting with specific molecular targets and pathways involved in inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Beclomethasone Dipropionate-d10 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies by allowing precise tracking and analysis of the compound’s metabolic pathways. This isotopic labeling also enhances the stability and reduces the metabolic rate of the compound, potentially leading to improved therapeutic outcomes .

Properties

Molecular Formula

C₂₈H₂₇D₁₀ClO₇

Molecular Weight

531.1

Synonyms

9α-Chloro-16β-methylprednisolone 17,21-Dipropionate-d10;  Aerobec-d10;  Aldecin-d10;  Beclometasone Dipropionate-d10;  Beclotide-d10;  Clenil A-d10;  Entyderma-d10;  QVAR-d10;  Sanasthmax-d10;  Viarox-d10, Ventolair-d10

Origin of Product

United States

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